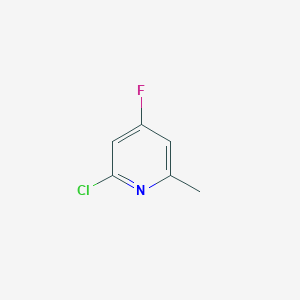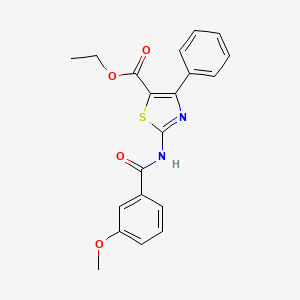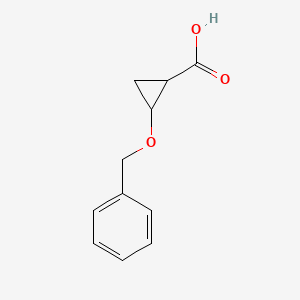![molecular formula C27H33N3O5S2 B2997067 (Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-89-6](/img/structure/B2997067.png)
(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the allyl group might be introduced via an allylation reaction, while the benzoyl group could be added via a Friedel-Crafts acylation . The diisobutylsulfamoyl group could potentially be introduced via a sulfamoylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The allyl group would likely introduce some degree of unsaturation into the molecule, while the benzoyl and benzo[d]thiazole groups would contribute aromatic character .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the allyl group, which is known to participate in a variety of reactions, including SN2 reactions . The benzoyl group could also undergo various reactions, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of the allyl group could potentially increase the compound’s reactivity, while the aromatic groups could contribute to its stability .科学的研究の応用
Antimicrobial Activity : Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and shown to possess good antimicrobial activity against human epidemic causing bacterial strains. This suggests the potential of similar compounds for use in the development of new antimicrobial agents (Mishra et al., 2019).
Carbonic Anhydrase Inhibitors : Derivatives of benzothiazole have been developed as carbonic anhydrase inhibitors, demonstrating efficacy as topical antiglaucoma agents. These findings indicate the role of benzothiazole derivatives in ophthalmological drug development (Casini et al., 2003).
Oligosaccharide Synthesis : The utility of thio sugars, derivatives of benzothiazole, in oligosaccharide synthesis has been explored, highlighting the compound's potential in synthetic chemistry and drug discovery (Nashed & Anderson, 1977).
Antitumor Agents : Research on imidazo[2,1‐b]thiazole‐5‐carboxylic acids and their esters has explored their potential as antitumor agents, though significant activity was not observed under the conditions tested. This points to the importance of structural modifications in enhancing biological activity (Andreani et al., 1983).
Drug Discovery Building Blocks : The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks for drug discovery showcases the adaptability of benzothiazole derivatives in medicinal chemistry (Durcik et al., 2020).
Synthesis of Antibacterial Agents : Novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives have been synthesized, displaying efficient antibacterial activities against various bacterial strains. This suggests a pathway for the development of new antibacterial compounds using similar structural frameworks (Abbasi Shiran et al., 2013).
作用機序
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through covalent bonding or intermolecular forces such as hydrogen bonding, van der waals forces, or ionic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately determine the biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its metabolism and excretion would likely depend on various factors, including its interactions with metabolic enzymes and transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various effects at the molecular and cellular level, including inducing cell death, inhibiting cell proliferation, and modulating signal transduction pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
特性
IUPAC Name |
methyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S2/c1-7-14-30-23-13-10-21(26(32)35-6)15-24(23)36-27(30)28-25(31)20-8-11-22(12-9-20)37(33,34)29(16-18(2)3)17-19(4)5/h7-13,15,18-19H,1,14,16-17H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRGIBRJUJIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2996988.png)
![3-(3-Bromophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2996989.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2996995.png)
![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2997002.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)

![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)
